2-(2,4-Difluorobenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

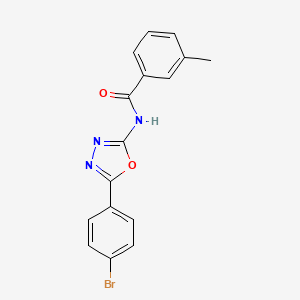

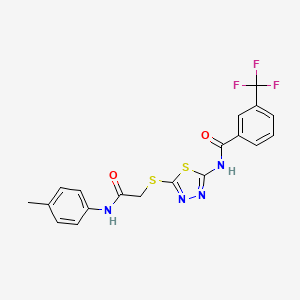

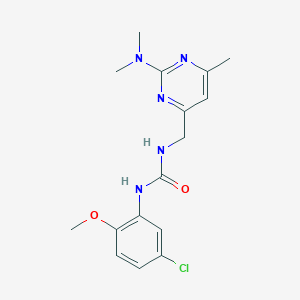

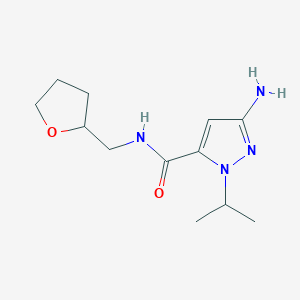

This compound is a polycyclic aromatic compound containing a benzene ring linked to a pyridine ring . It is a complex compound with the molecular formula C32H18F12IrN4P .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and fluorine substitutions. The iridium(3+) ion is likely coordinated with the nitrogen atoms in the pyridine rings .

Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

Cationic iridium complexes with ligands including 2-(2,4-difluorophenyl)pyridine and hexafluorophosphate have been utilized in the development of solution-processed blue-green organic light-emitting diodes (OLEDs). These complexes exhibit notable blue light emission and are considered promising for efficient electrophosphorescence in the blue-green region (Zhang et al., 2012).

Blue-Emitting Complexes for Light-Emitting Electrochemical Cells

Blue-emitting cationic iridium complexes, incorporating 2-(2,4-difluorophenyl)pyridine, have been investigated for their potential in light-emitting electrochemical cells (LECs). These complexes display blue-shifted light emission and high efficiency, suggesting their suitability for iTMCs-based LECs (He et al., 2008).

Luminescent Biscyclometalated Iridium(III) Complexes

Research into luminescent biscyclometalated iridium(III) complexes, with ligands like 2-(2,4-difluorophenyl)pyridine, has been conducted. These complexes exhibit luminescent properties with specific emission bands, offering insights into their use in lighting and display technologies (Welby et al., 2013).

Electronic Structures and Optical Properties

Studies on the electronic structures and optical properties of heteroleptic iridium(III) complexes, including those with 2-(2,4-difluorophenyl)pyridine ligands, have been conducted. These studies provide insights into the manipulation of excited-state and electroluminescent properties through substitution effects, relevant in the development of phosphorescent materials (Shang et al., 2013).

Green Electroluminescence in OLEDs

Iridium(III) complexes with ancillary ligands like 2-(1H-pyrazol-5-yl)pyridine derivatives have shown potential in OLEDs, displaying high green light emission and low efficiency roll-off. This indicates their applicability in achieving high-efficiency OLEDs (Su et al., 2018).

Molecular Engineering of Iridium Blue Emitters

In molecular engineering, iridium(III) complexes with 2-(2,4-difluorophenyl)pyridine ligands have been developed as blue emitters for OLED devices. These studies demonstrate how systematic modifications can lead to improved device performance (Aghazada et al., 2016).

Safety And Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,4-Difluorobenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate' involves the reaction of 2-(2,4-difluorophenyl)pyridine with iridium(III) chloride, followed by the addition of 2-pyridin-2-ylpyridine and hexafluorophosphate.", "Starting Materials": [ "2-(2,4-difluorophenyl)pyridine", "iridium(III) chloride", "2-pyridin-2-ylpyridine", "hexafluorophosphate" ], "Reaction": [ "Step 1: Dissolve 2-(2,4-difluorophenyl)pyridine in a suitable solvent, such as dichloromethane.", "Step 2: Add iridium(III) chloride to the solution and stir for several hours at room temperature.", "Step 3: Add 2-pyridin-2-ylpyridine to the reaction mixture and stir for several more hours.", "Step 4: Finally, add hexafluorophosphate to the reaction mixture and stir for an additional period of time.", "Step 5: Isolate the product by filtration or other suitable means and purify as necessary." ] } | |

Numéro CAS |

864163-80-4 |

Nom du produit |

2-(2,4-Difluorobenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate |

Formule moléculaire |

C32H20F10IrN4P |

Poids moléculaire |

873.715 |

Nom IUPAC |

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate |

InChI |

InChI=1S/2C11H6F2N.C10H8N2.F6P.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-4,6-7H;1-8H;;/q2*-1;;-1;+3 |

Clé InChI |

MAJXLEUFVRJYNP-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2588184.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide](/img/structure/B2588185.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2588187.png)

![4-hydroxy-6-methyl-3-[(1E)-[2-(3-nitrophenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one](/img/structure/B2588188.png)

![5-isopropyl-7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2588191.png)

![1-(1-(3-methoxybenzoyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2588193.png)

![3-Aminobicyclo[1.1.1]pentan-1-ol](/img/structure/B2588203.png)